molecular formula C25H32ClN3O4 B10792005 4-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

4-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

Cat. No.: B10792005
M. Wt: 474.0 g/mol
InChI Key: WDWXQJUJLWRBDX-UHFFFAOYSA-N
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Description

4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a tricyclic core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5220(2,6)]undecane-3,5,8-trione typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, piperazine derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a potential drug candidate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione lies in its tricyclic core and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H32ClN3O4

Molecular Weight

474.0 g/mol

IUPAC Name

4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propoxy]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

InChI

InChI=1S/C25H32ClN3O4/c1-16-14-25(2)15-19(30)20(16)21-22(25)24(32)29(23(21)31)33-12-4-7-27-8-10-28(11-9-27)18-6-3-5-17(26)13-18/h3,5-6,13,16,20-22H,4,7-12,14-15H2,1-2H3

InChI Key

WDWXQJUJLWRBDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)OCCCN4CCN(CC4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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